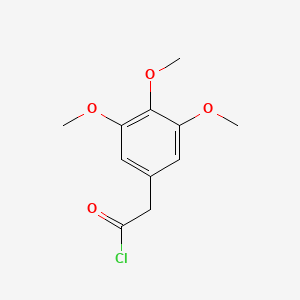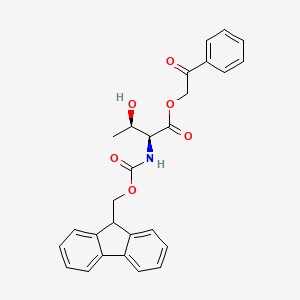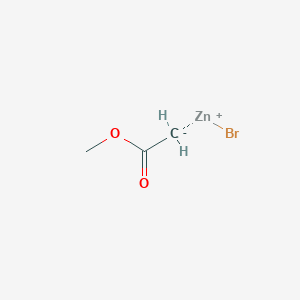
1,2-Dimethoxy-3-(methoxymethoxy)benzene
Descripción general
Descripción
1,2-Dimethoxy-3-(methoxymethoxy)benzene is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 198.08920892 g/mol and the complexity rating of the compound is 151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
1,2-Dimethoxy-3-(methoxymethoxy)benzene and its derivatives have been studied for their crystal structures, revealing insights into molecular conformation and interactions. For instance, the crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one shows the dimethoxy-substituted benzene ring's orientation relative to its skeleton, highlighting intramolecular hydrogen bonding and chain formations in the crystal (Yoo, Lim, & Koh, 2014).
Synthesis and Conformational Properties
The compound's derivatives are used in synthesizing complex molecular structures like pillar[5]arenes, with specific focus on their conformational properties and inclusion compounds (Kou et al., 2010). This has implications in the development of new materials with specific molecular arrangements.
Application in Lithium-Ion Cells
Research on tertbutyl- and methoxy-substituted benzene derivatives, closely related to this compound, indicates their suitability as redox shuttle additives for lithium-ion cells. The study assessed their oxidation potential and stability, crucial for overcharge protection in lithium-ion batteries (Wang et al., 2008).
Polymer Synthesis
The compound's derivatives are instrumental in the synthesis of polymers with specific properties. For example, polysilphenylenesiloxanes with epoxy side functional groups have been synthesized using derivatives of this compound, leading to the development of stretchable polymer films (Xue & Kawakami, 2007).
Photoluminescent Materials
Derivatives of this compound are used in creating photoluminescent materials. These materials have been studied for their emission characteristics, with applications in dyes and potentially in optoelectronic devices (Lowe & Weder, 2002).
Electrochemical Properties
The electrochemical properties of dihydro-benzoxazine dimer derivatives, which can be synthesized from compounds related to this compound, have been examined. These studies are significant for understanding their potential use in chelating agents and their behavior in various electrochemical environments (Suetrong et al., 2021).
Propiedades
IUPAC Name |
1,2-dimethoxy-3-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-11-7-14-9-6-4-5-8(12-2)10(9)13-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZHDDQNVGPZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)






![Benzo[1,4]dioxine-2-carboxylic acid ethyl ester](/img/structure/B6317330.png)
